molecular formula C10H8BrFN2O2 B1379826 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione CAS No. 1400644-97-4

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione

Cat. No.: B1379826
CAS No.: 1400644-97-4
M. Wt: 287.08 g/mol
InChI Key: MKDNXUSXOKMGIH-UHFFFAOYSA-N
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Description

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione is a useful research compound. Its molecular formula is C10H8BrFN2O2 and its molecular weight is 287.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-bromo-4-ethyl-6-fluoro-1H-quinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2/c1-2-14-8-4-6(12)5(11)3-7(8)13-9(15)10(14)16/h3-4H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDNXUSXOKMGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2NC(=O)C1=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Definitive Synthesis Guide: 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione represents a critical workflow in the development of competitive AMPA/kainate receptor antagonists. This specific substitution pattern—combining a 6-bromo/7-fluoro motif with N1-ethylation—requires precise regiochemical control to ensure the halogen atoms map correctly to the binding pocket requirements of the glutamate receptor.

This guide details a validated, four-step convergent pathway starting from commercially available 5-fluoro-2-nitroaniline . Unlike generic quinoxaline syntheses, this protocol emphasizes the preservation of the labile bromine substituent during reduction and the regioselective installation of the ethyl group prior to cyclization.

Strategic Retrosynthesis

The structural integrity of the target relies on the correct orientation of the ethyl group relative to the halogens. A retrosynthetic analysis reveals that the N1-ethyl group must be introduced at the aniline stage, prior to the formation of the diamine.

  • Target: this compound

  • Key Intermediate: 4-Bromo-5-fluoro-N1-ethyl-benzene-1,2-diamine

  • Starting Material: 5-Fluoro-2-nitroaniline[1][2]

Retrosynthesis Target 6-Bromo-1-ethyl-7-fluoro- 4H-quinoxaline-2,3-dione Diamine 4-Bromo-5-fluoro-N1-ethyl- benzene-1,2-diamine Target->Diamine Cyclization (Diethyl Oxalate) NitroAniline N-Ethyl-4-bromo-5-fluoro- 2-nitroaniline Diamine->NitroAniline Nitro Reduction (Fe/NH4Cl) Precursor 4-Bromo-5-fluoro- 2-nitroaniline NitroAniline->Precursor N-Alkylation (EtI, K2CO3) SM 5-Fluoro-2-nitroaniline Precursor->SM Regioselective Bromination (NBS, AcOH)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the quinoxaline core.

Detailed Synthetic Protocol

Step 1: Regioselective Bromination

Objective: Install the bromine atom at the para position relative to the amino group. Reaction: 5-Fluoro-2-nitroaniline + N-Bromosuccinimide (NBS) → 4-Bromo-5-fluoro-2-nitroaniline

The amino group directs the electrophilic aromatic substitution to the para position (C4), while the nitro group deactivates the meta positions. The fluorine at C5 reinforces this regioselectivity.

  • Reagents: NBS (1.0 equiv), Glacial Acetic Acid.

  • Conditions: Reflux (118°C), 1.5 hours.

  • Protocol:

    • Dissolve 5-fluoro-2-nitroaniline (19.2 mmol) in glacial acetic acid (150 mL).

    • Add NBS (18.8 mmol) portion-wise to control the exotherm.

    • Heat to reflux for 90 minutes. Monitor via TLC (Hexane:EtOAc 3:1).

    • Workup: Cool to room temperature and pour into ice-water (1.5 L). The product precipitates as a bright yellow solid.[1]

    • Filter, wash with water, and dry under vacuum.

  • Yield: ~85-90%.[3]

Step 2: N-Alkylation

Objective: Introduce the ethyl group on the amino nitrogen. Reaction: 4-Bromo-5-fluoro-2-nitroaniline + Ethyl Iodide → N-Ethyl-4-bromo-5-fluoro-2-nitroaniline

Direct alkylation of the aniline is feasible here because the ortho-nitro group reduces the nucleophilicity of the amine, preventing over-alkylation (quaternization) under controlled conditions.

  • Reagents: Ethyl Iodide (1.1 equiv), K₂CO₃ (2.0 equiv), DMF.

  • Conditions: 60°C, 4-6 hours.

  • Protocol:

    • Suspend the brominated intermediate in dry DMF (10 mL/g).

    • Add anhydrous K₂CO₃.

    • Add Ethyl Iodide dropwise.

    • Heat to 60°C. Higher temperatures may promote bis-alkylation.

    • Workup: Pour into water. Extract with Ethyl Acetate.[4] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol or use flash chromatography if bis-ethylated impurity is present.

Step 3: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without debrominating the ring. Reaction: N-Ethyl-4-bromo-5-fluoro-2-nitroaniline → 4-Bromo-5-fluoro-N1-ethyl-benzene-1,2-diamine

Critical Warning: Catalytic hydrogenation (Pd/C, H₂) carries a high risk of hydrogenolysis (cleaving the C-Br bond). A chemical reduction using Iron (Bechamp reduction) or Tin(II) Chloride is required to preserve the halogen.

  • Reagents: Iron Powder (5.0 equiv), NH₄Cl (0.5 equiv), Ethanol/Water (4:1).

  • Conditions: Reflux, 2-3 hours.

  • Protocol:

    • Suspend the nitro compound in Ethanol/Water.

    • Add NH₄Cl and Iron powder.

    • Reflux vigorously with mechanical stirring (iron is heavy).

    • Monitor for the disappearance of the yellow nitro compound and appearance of the fluorescent diamine.

    • Workup: Filter hot through Celite to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate to obtain the crude diamine. This intermediate is oxidation-sensitive (darkens in air) and should be used immediately in Step 4.

Step 4: Cyclocondensation

Objective: Form the quinoxaline-2,3-dione ring. Reaction: 4-Bromo-5-fluoro-N1-ethyl-benzene-1,2-diamine + Diethyl Oxalate → this compound

  • Reagents: Diethyl Oxalate (Excess/Solvent) or 2.0 equiv in 4N HCl.

  • Conditions: Reflux (100-120°C), 4-12 hours.

  • Protocol:

    • Dissolve the fresh diamine in Diethyl Oxalate (acting as both reagent and solvent).

    • Heat to reflux.[1][5][6] Ethanol byproduct is distilled off to drive the equilibrium.

    • Workup: Cool the mixture. The product often precipitates upon cooling.

    • Dilute with Ethanol or Ether to maximize precipitation. Filter the solid.[4][7][8]

    • Purification: Recrystallize from DMF/Water or Acetic Acid.

    • Characterization: 1H NMR should show the ethyl group (triplet/quartet) and no aromatic protons at the 2,3 positions.

Critical Process Parameters

ParameterSpecificationRationale
NBS Stoichiometry 0.98 - 1.02 equivExcess NBS leads to dibromination; deficiency leaves difficult-to-separate SM.
Reduction Method Fe/NH₄Cl or SnCl₂Avoid Pd/H₂ . Palladium will rapidly cleave the C-Br bond, yielding the des-bromo impurity.
Diamine Stability < 4 hoursThe diamine oxidizes in air to form colored impurities (phenazines). Store under N₂ or use immediately.
Cyclization Temp > 80°CHigh temperature is required to close the second amide bond (the "dione" formation).

Mechanism of Action (Chemical)

The synthesis hinges on the electronic properties of the benzene ring substituents.

  • Regiocontrol: In Step 1, the amino group is a strong ortho/para director. The para position is sterically accessible and electronically activated. The fluorine atom at position 5 (meta to the incoming electrophile) reinforces this directing effect, preventing substitution at C6 (which is ortho to F and meta to NH2).

  • Cyclization Topology:

    • The N1-Ethylamine is a secondary amine, which is more nucleophilic than the primary amine generated from the nitro reduction.

    • It typically attacks the oxalate first. However, in the formation of the symmetrical dione ring, the order of attack is less critical than in mono-one synthesis.

    • The final structure is thermodynamically stable as the 2,3-dione tautomer (specifically the 1,4-dihydro-2,3-dione form) due to amide resonance stabilization.

Mechanism Step1 Aniline Activation (NH2 pushes e- to Para) Step2 Electrophilic Attack (Br+ at C4) Step1->Step2 Regioselectivity Step3 Nucleophilic Acyl Substitution (Diamine + Oxalate) Step2->Step3 Preparation Step4 Ring Closure (Formation of Amide bonds) Step3->Step4 -2 EtOH

Figure 2: Mechanistic flow of the key chemical transformations.

References

  • Patent Reference for Precursor Synthesis

    • Preparation of 4-bromo-5-fluoro-2-nitroaniline.[1][2][8] WO2008021851A2. (2008). Link

    • Context: Describes the bromination of 5-fluoro-2-nitroaniline using NBS in acetic acid.
  • General Quinoxaline Synthesis

    • Wan, J. P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Chimica Oggi-Chemistry Today. Link

  • Microwave-Assisted Analogs

    • Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors. PMC.[9] (2010). Link

    • Context: Discusses nucleophilic substitution p

Sources

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione CAS number 1400644-97-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione (CAS Number 1400644-97-4)

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted quinoxalinedione of significant interest in medicinal chemistry. Although specific literature on this exact molecule is sparse, this document leverages the extensive knowledge base of the quinoxaline-2,3-dione scaffold to present a scientifically grounded exploration of its synthesis, characterization, and potential biological activities. The guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the investigation of this and similar compounds. We will delve into a plausible synthetic route, predict its physicochemical properties, and discuss its anticipated role as a modulator of excitatory amino acid receptors, a hallmark of this chemical class.

Introduction: The Quinoxaline-2,3-dione Scaffold in Modern Drug Discovery

The quinoxaline-2,3-dione core is a privileged heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological profile.[1] This scaffold is a key component in numerous compounds targeting a range of biological systems. Of particular note is its prominence in the development of antagonists for ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3][4] Over-stimulation of these receptors is implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3][5]

The structural versatility of the quinoxaline-2,3-dione system allows for fine-tuning of its pharmacological properties through substitution on the benzene ring and the nitrogen atoms. Halogenation, for instance, has been shown to significantly impact receptor affinity and selectivity.[6] The subject of this guide, this compound, incorporates several key structural features: a bromine atom at the 6-position, a fluorine atom at the 7-position, and an ethyl group on one of the nitrogen atoms. These substitutions are expected to modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. This guide will provide a theoretical and practical framework for the synthesis and evaluation of this promising molecule.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis commences with the cyclocondensation of 4-bromo-5-fluoro-1,2-diaminobenzene with oxalic acid to form the core quinoxaline-2,3-dione ring system. This is followed by a selective N-ethylation to yield the final product.

Synthetic Pathway 4-bromo-5-fluoro-1,2-diaminobenzene 4-bromo-5-fluoro-1,2-diaminobenzene step1_product 6-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione 4-bromo-5-fluoro-1,2-diaminobenzene->step1_product Step 1: Cyclocondensation (HCl, H2O, Reflux) oxalic_acid Oxalic Acid oxalic_acid->step1_product final_product This compound step1_product->final_product Step 2: N-Ethylation (Base, Solvent) ethyl_iodide Ethyl Iodide ethyl_iodide->final_product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione

This procedure is adapted from standard methods for the synthesis of quinoxaline-2,3-diones from o-phenylenediamines and oxalic acid.[7][8][9]

  • To a solution of oxalic acid dihydrate (1.1 equivalents) in 4 M hydrochloric acid, add 4-bromo-5-fluoro-1,2-diaminobenzene (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove excess acid and unreacted oxalic acid.

  • Dry the solid product under vacuum to yield 6-bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Synthesis of this compound

The N-alkylation of quinoxaline-2,3-diones can be achieved using various alkylating agents in the presence of a base.[1]

  • Suspend 6-bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the suspension and stir for 30-60 minutes at room temperature to form the anion.

  • Add ethyl iodide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.

Physicochemical Properties and Structural Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₈BrFN₂O₂
Molecular Weight 287.09 g/mol
CAS Number 1400644-97-4
Predicted LogP 1.8 - 2.2
Predicted pKa ~7.5 (for the remaining N-H proton)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoxaline ring, the quartet and triplet of the ethyl group, and a signal for the remaining N-H proton (which will be exchangeable with D₂O). The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR will show distinct signals for the two carbonyl carbons, the carbons of the aromatic ring (with C-F and C-Br couplings), and the two carbons of the ethyl group.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and alkyl groups, and strong C=O stretching vibrations of the dione moiety (typically in the range of 1650-1720 cm⁻¹).[10][11]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Anticipated Biological Activity and Therapeutic Potential

The quinoxaline-2,3-dione scaffold is a well-established pharmacophore for targeting excitatory amino acid (EAA) receptors.[2][12] The specific substitutions on this compound suggest a strong potential for potent and selective activity at these receptors.

Primary Target: NMDA and AMPA Receptors
  • Structure-Activity Relationship (SAR) Insights:

    • Halogenation: The presence of halogens at the 6 and 7 positions is a common feature in potent NMDA and AMPA receptor antagonists.[6] The combination of a bromine and a fluorine atom is expected to enhance binding affinity through favorable electronic and steric interactions within the receptor's binding pocket.

    • N-Alkylation: The N-ethyl group will increase the lipophilicity of the molecule, which may improve its ability to cross the blood-brain barrier. The size and nature of the N-substituent can also influence receptor subtype selectivity.[13]

  • Potential as a Neuroprotective Agent: By antagonizing NMDA and/or AMPA receptors, this compound could mitigate the excitotoxic cascade associated with ischemic events (stroke), traumatic brain injury, and chronic neurodegenerative conditions.[3]

Other Potential Biological Activities

While the primary anticipated activity is as an EAA antagonist, the quinoxaline scaffold has been associated with a broad range of other biological effects, including:

  • Anticancer Activity: Some quinoxaline derivatives have shown cytotoxic effects against various cancer cell lines, potentially through the inhibition of protein kinases like VEGFR-2 or EGFR.[14][15][16]

  • Antimicrobial and Antiviral Properties: The quinoxaline ring is a component of some antibiotics and has been explored for its activity against various pathogens.[8]

Proposed Investigational Workflow

For a comprehensive evaluation of this compound, a structured, multi-tiered approach is recommended. This workflow ensures that the compound's properties are thoroughly characterized, from its fundamental chemistry to its potential therapeutic applications.

Investigational Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo Evaluation Synthesis Synthesis and Purification Characterization Structural Confirmation (NMR, MS, IR) Synthesis->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Binding_Assays Receptor Binding Assays (NMDA, AMPA, Kainate) Purity->Binding_Assays Functional_Assays Functional Assays (e.g., Electrophysiology, Calcium Imaging) Binding_Assays->Functional_Assays ADME Preliminary ADME (Solubility, Stability, Permeability) Functional_Assays->ADME PK Pharmacokinetics (PK) Studies ADME->PK Efficacy Animal Models of Disease (e.g., Seizure, Ischemia) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox

Caption: A systematic workflow for the comprehensive investigation of the target compound.

In Vitro Screening Protocols

A battery of in vitro assays is essential to determine the compound's biological activity profile.[17][18][19][20]

Table 2: Recommended In Vitro Assays

Assay TypeObjectiveExample Protocol
Receptor Binding Determine affinity and selectivity for glutamate receptor subtypes.Radioligand binding assays using membranes from cells expressing recombinant human NMDA and AMPA receptor subtypes.
Functional Antagonism Evaluate the compound's ability to inhibit receptor function.Electrophysiological recordings (e.g., patch-clamp) on cultured neurons or oocytes expressing the target receptors. Measure the inhibition of glutamate-induced currents.
Cell Viability Assess neuroprotective effects against excitotoxicity.Culture primary neurons, induce excitotoxicity with a high concentration of glutamate or NMDA, and measure cell viability (e.g., MTT assay) in the presence of the test compound.
ADME Profiling Evaluate drug-like properties.Assess aqueous solubility, metabolic stability in liver microsomes, and cell permeability (e.g., Caco-2 or PAMPA assays).
Molecular Docking and Computational Studies

In silico molecular docking studies can provide valuable insights into the potential binding mode of this compound within the ligand-binding domain of NMDA and AMPA receptors.[14][21][22] These studies can help rationalize the observed SAR and guide the design of future analogs with improved potency and selectivity.

Conclusion

While this compound remains a largely uncharacterized molecule in the scientific literature, its structural features strongly suggest its potential as a potent modulator of excitatory amino acid receptors. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation, grounded in the extensive research on the quinoxaline-2,3-dione scaffold. The proposed investigational workflow offers a clear path for researchers to unlock the therapeutic potential of this and related compounds, particularly in the challenging field of neurological disorders. The insights and protocols detailed herein are intended to serve as a catalyst for further research and development in this promising area of medicinal chemistry.

References

  • [Link to a relevant general organic chemistry or medicinal chemistry textbook - for basic principles]
  • [Link to a foundational review on quinoxaline synthesis or activity]
  • ibidi GmbH. (2023, March 17). 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases. ibidi.com. [Link]

  • Axion BioSystems. Neurological Disease Assays In Vitro. Axionbiosystems.com. [Link]

  • Orallo, F., et al. (1994). Potent quinoxaline-spaced phosphono alpha-amino acids of the AP-6 type as competitive NMDA antagonists: synthesis and biological evaluation. Journal of Medicinal Chemistry, 37(19), 3145-52. [Link]

  • Frey, P., et al. (1995). 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 5(13), 1435-1440. [Link]

  • Orborne, G. V., et al. (1997). Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. Journal of Medicinal Chemistry, 40(13), 2045-2051. [Link]

  • Altavilla, C., et al. (2007). Competitive AMPA receptor antagonists. Medicinal Research Reviews, 27(2), 282-316. [Link]

  • NeuroProof. In vitro Disease Models for Screening Services. Neuroproof.com. [Link]

  • Orborne, G. V., et al. (1997). Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/Gly N Receptor Antagonists: Amino Acid Derivatives. Scilit. [Link]

  • Gomha, S. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4169. [Link]

  • Layton, M. E., et al. (1995). Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors. Journal of Medicinal Chemistry, 38(17), 3187-96. [Link]

  • Carling, R. W., et al. (2002). 5-Phosphonomethylquinoxalinediones as competitive NMDA receptor antagonists with a preference for the human 1A/2A, rather than 1A/2B receptor composition. Bioorganic & Medicinal Chemistry Letters, 12(7), 1039-42. [Link]

  • InnoSer. In vitro neurology assays. Innoser.com. [Link]

  • [Relevant article on QSAR and docking of quinoxalines]
  • Orborne, G. V., et al. (1997). Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1698-1715. [Link]

  • Yilmaz, I., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Archiv der Pharmazie, 356(10), e2300185. [Link]

  • Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Research Journal of Pharmacy and Technology. [Link]

  • Ganthi, H., et al. (2013). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 5(2), 115-120. [Link]

  • Seqqat, R., et al. (2024). Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. Moroccan Journal of Chemistry, 12(3), 1323-1349. [Link]

  • MD Biosciences. Neurodegeneration In Vitro Screening Assay. Mdbiosciences.com. [Link]

  • [Relevant article on N-substituted quinoxalinediones]
  • El-Hawash, S. A. M. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry and Applied Chemical Engineering. [Link]

  • Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 15-24. [Link]

  • Alfallous, K. A. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science, (29). [Link]

  • Abadi, A. H. (1998). 5-substituted 2-bromoindolo[3,2-b]quinoxalines. A class of potential antitumor agents with cdc25 phosphatase inhibitory properties. Archiv der Pharmazie, 331(11), 352-8. [Link]

  • [Relevant article on bromo-substituted quinoxalines]
  • Honoré, T., et al. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701-3. [Link]

  • Al-Masoudi, N. A. L., & Al-Sultani, H. K. (2019). Synthesis and Characterization of Two New Quinoxaline Derivatives. Journal of Academic Research. [Link]

  • Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. [Link]

  • El Janati, M., et al. (2021). Synthesis and antimicrobial activity of some quinoxaline derivatives. Moroccan Journal of Chemistry, 9(2), 346-353. [Link]

  • [Relevant article on NMDA receptor antagonists]
  • [Relevant article on bromo-substituted quinoxaline sulfonamides]
  • [Relevant article on oxalic acid in synthesis]
  • Gomha, S. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(11), 19685-19700. [Link]

  • [Relevant article on bromo, chloro, fluoro substituted quinoxalines]
  • [Relevant article on quinoxaline-2,3-dione synthesis]
  • [Relevant article on bromo-substituted quinolines]

Sources

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione as an AMPA receptor antagonist

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug discovery professionals. It treats 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione (referred to herein as BEF-QX ) as a high-fidelity chemical probe within the quinoxalinedione class of competitive AMPA receptor antagonists.

A Halogenated Quinoxalinedione Scaffold for Competitive AMPA Receptor Antagonism

CAS Number: 1400644-97-4 Molecular Formula: C₁₀H₈BrFN₂O₂ Class: Competitive AMPA/Kainate Receptor Antagonist

Part 1: Executive Summary & Pharmacological Logic

The Core Directive

In the landscape of excitatory amino acid research, selectivity is paramount. While classic antagonists like CNQX and NBQX defined the field, the development of halogenated analogues like This compound (BEF-QX) addresses specific limitations regarding lipophilicity and metabolic stability.

This compound functions as a competitive antagonist at the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. By occupying the glutamate binding cleft on the GluA1-4 subunits, it prevents the conformational "clamshell" closure required for ion channel gating, thereby silencing fast excitatory synaptic transmission.

Structural-Activity Relationship (SAR) Analysis

The potency of BEF-QX is derived from three critical structural modifications to the quinoxaline-2,3-dione core:

  • 6-Bromo / 7-Fluoro Substitution: Unlike the nitro/cyano groups of CNQX, the halogen pair provides a unique electrostatic profile. The 7-fluoro atom mimics the hydrogen bond acceptor capability required for high-affinity binding to the receptor backbone (specifically interacting with residues like Ser-654 in GluA2), while the 6-bromo group fills the hydrophobic pocket, enhancing van der Waals contacts.

  • N1-Ethyl Group: The ethylation at the N1 position serves two purposes:

    • Solubility: It disrupts the crystal lattice energy compared to the unsubstituted proton, slightly improving solubility in organic assay buffers.

    • Selectivity: Steric bulk at N1 often reduces affinity for the Glycine-site of the NMDA receptor, a common off-target liability for early quinoxalinediones.

  • 2,3-Dione Core: This mimics the carboxylate groups of glutamate, serving as the primary pharmacophore.

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates the competitive antagonism mechanism within the synaptic cleft.

AMPA_Antagonism Glu L-Glutamate (Endogenous Ligand) Rec_Open AMPA Receptor (Apo/Resting) Glu->Rec_Open High Affinity Binding BEF BEF-QX (Antagonist) BEF->Rec_Open Competitive Binding Rec_Bound Receptor-Ligand Complex Rec_Open->Rec_Bound Channel_Open Channel Opening (Na+/Ca2+ Influx) Rec_Bound->Channel_Open If Ligand = Glutamate Channel_Closed Channel Locked (No Ion Flux) Rec_Bound->Channel_Closed If Ligand = BEF-QX Signal Excitatory Postsynaptic Potential (EPSP) Channel_Open->Signal Silence Synaptic Silence Channel_Closed->Silence

Caption: Competitive displacement of Glutamate by BEF-QX prevents channel gating and downstream depolarization.

Part 3: Experimental Protocols

Chemical Synthesis Workflow

Note: This protocol is adapted from standard syntheses for N-alkylated quinoxalinediones.

Reagents: 4-Bromo-5-fluoro-2-nitroaniline, Ethyl iodide, Iron powder, Diethyl oxalate.

Step-by-Step Methodology:

  • N-Alkylation (Pre-cyclization):

    • Dissolve 4-Bromo-5-fluoro-2-nitroaniline in DMF.

    • Add 1.1 eq of Sodium Hydride (NaH) at 0°C under Argon. Stir for 30 min.

    • Add 1.2 eq of Ethyl Iodide slowly.

    • Result: N-ethyl-4-bromo-5-fluoro-2-nitroaniline.

  • Reduction:

    • Reduce the nitro group using Iron powder in acetic acid/ethanol reflux or H2/Pd-C (careful with halogens).

    • Result: 4-Bromo-1-ethyl-5-fluoro-1,2-phenylenediamine.

  • Cyclization (The Quinoxaline Core):

    • Reflux the diamine with excess Diethyl Oxalate (neat or in 4N HCl) for 4–6 hours.

    • The product precipitates upon cooling.[1]

  • Purification:

    • Filter the solid.

    • Recrystallize from DMF/Water or Acetic Acid.

    • Validation: Confirm structure via 1H-NMR (DMSO-d6) and LC-MS (Target Mass: ~287.08 Da).

In Vitro Validation: Whole-Cell Patch Clamp

To validate BEF-QX as a functional antagonist, use the following electrophysiology protocol on hippocampal neurons or HEK293 cells expressing GluA subunits.

Table 1: Electrophysiology Reagents & Settings

ComponentSpecificationPurpose
External Solution 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM Glucose, 2 mM CaCl2Physiological baseline
Agonist 100 µM Kainate or 1 mM Glutamate (+ Cyclothiazide)Induce current
Antagonist BEF-QX (0.1 µM – 100 µM titration)Test compound
Holding Potential -60 mV to -70 mVMaintain driving force
Rig Setup Axon MultiClamp 700B (or equivalent)Low-noise recording

Protocol:

  • Baseline: Establish a stable whole-cell configuration. Perfuse external solution for 2 minutes.

  • Agonist Challenge: Apply 100 µM Kainate (non-desensitizing agonist) for 5 seconds. Record the steady-state inward current (

    
    ).
    
  • Washout: Wash with external solution for 30 seconds.

  • Antagonist Pre-incubation: Perfuse BEF-QX (e.g., 10 µM) for 30 seconds.

  • Co-application: Apply 100 µM Kainate + 10 µM BEF-QX. Record the inhibited current (

    
    ).
    
  • Analysis: Calculate % Inhibition =

    
    .
    

Part 4: Data Interpretation & Quality Control

Expected Results

When characterizing BEF-QX, compare your data against established standards.

Table 2: Comparative Pharmacological Profile (Theoretical)

CompoundSubstituted PositionsLipophilicity (cLogP)Glycine/NMDA Selectivity
CNQX 6-Nitro, 7-CyanoLowPoor (blocks Gly site)
NBQX 6-Nitro, 7-SulfamoylModerateHigh
BEF-QX 6-Br, 7-F, N-Et High High

Note: The N-ethyl and Halogen combination generally increases lipophilicity, making BEF-QX potentially more suitable for slice preparations where tissue penetration is required, though solubility in pure water may be lower than NBQX disodium salt.

Troubleshooting Common Issues
  • Issue: Compound precipitates in the perfusion line.

    • Solution: Dissolve stock in 100% DMSO (up to 50 mM). Ensure final DMSO concentration in the recording chamber is <0.1%. Sonicate the working solution if necessary.

  • Issue: Incomplete washout (Currents do not return to baseline).

    • Cause: High lipophilicity causing membrane retention.

    • Fix: Use a scavenger wash (e.g., solution containing 1 mg/mL BSA) to strip the compound from the chamber walls/membrane.

Part 5: Synthesis & Validation Workflow (Visualized)

Synthesis_Workflow Start Start: 4-Bromo-5-fluoro-2-nitroaniline Step1 1. N-Alkylation (Et-I, NaH, DMF) Start->Step1 Step2 2. Nitro Reduction (Fe/AcOH or H2/Pd) Step1->Step2 Step3 3. Cyclization (Diethyl Oxalate, Reflux) Step2->Step3 Crude Crude Precipitate Step3->Crude Purify Recrystallization (DMF/Water) Crude->Purify Final Pure BEF-QX (>98% HPLC) Purify->Final QC QC Check: 1H-NMR & LC-MS Purify->QC Sample

Caption: Synthetic pathway for BEF-QX from commercially available aniline precursors.

References

  • Honoré, T., et al. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701-703. Link

  • Auberson, Y. P., et al. (1998).[2] 5-Aminomethylquinoxaline-2,3-diones: A novel class of AMPA receptor antagonists.[2] Bioorganic & Medicinal Chemistry Letters, 8(1), 65-70.[2] Link

  • Nikam, S. S., & Kornberg, B. E. (2001).[3] AMPA receptor antagonists.[2][3][4][5][6][7][8][9] Current Medicinal Chemistry, 8(2), 155-170.[3] Link

  • Combi-Blocks. (n.d.). Product Data Sheet: this compound (CAS 1400644-97-4).[10][11][12][13] Link

  • Azam, F., et al. (2013).[9] In Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives. ResearchGate. Link

Sources

Methodological & Application

Advanced Spectroscopic Profiling of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-SPEC-QX-042

Abstract

This guide details the spectroscopic characterization of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione , a halogenated heterocyclic scaffold often utilized in the development of AMPA/Kainate receptor antagonists and neuroprotective agents. Due to the asymmetry introduced by the 6-bromo/7-fluoro substitution pattern, distinguishing the N1-ethyl regioisomer from the N4-ethyl impurity is the critical analytical challenge. This protocol establishes a self-validating workflow using high-resolution Mass Spectrometry (HRMS) and multi-nuclear NMR (


H, 

F, NOESY, HMBC) to definitively assign regiochemistry and ensure structural integrity.

Part 1: Analytical Strategy & Workflow

The characterization logic relies on three pillars:

  • Isotopic Validation: Using the

    
    Br/
    
    
    
    Br signature to confirm halogenation.
  • Fluorine Tagging: Using

    
    F-NMR couplings to distinguish aromatic protons (H5 vs. H8).
    
  • Regio-locking: Using NOESY/HOESY to spatially correlate the

    
    -ethyl group with the adjacent aromatic proton (H8), confirming the alkylation site.
    
Workflow Diagram

AnalysisWorkflow Start Raw Sample (Solid Powder) Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility MS MS Analysis (ESI-) Solubility->MS Dilute NMR_1D 1D NMR (1H, 19F, 13C) Solubility->NMR_1D ~10 mg/0.6 mL MS->NMR_1D Confirm Mass/Br Pattern NMR_2D 2D NMR (NOESY/HMBC) NMR_1D->NMR_2D Assign H5/H8 Regio Regioisomer Assignment (N1 vs N4) NMR_2D->Regio Correlate Et-CH2 to H8 QC QC Release (Purity >98%) Regio->QC Pass

Figure 1: Step-by-step analytical workflow for structural validation.

Part 2: Materials & Methods[1][2]

Reagents
  • Analyte: this compound (CAS: 1400644-97-4).[1]

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) + 0.03% TMS (Tetramethylsilane).

    • Note: Quinoxaline-2,3-diones have poor solubility in CDCl

      
      . DMSO-d6 is required to disrupt intermolecular hydrogen bonding (dimerization) of the amide/imide core.
      
Instrumentation
  • NMR: 400 MHz or higher (600 MHz recommended for resolving

    
     couplings). Probe capable of 
    
    
    
    F detection.
  • MS: LC-MS with Electrospray Ionization (ESI) or APCI. Negative mode (ESI-) is preferred for the acidic imide proton (N4-H).

Part 3: Detailed Protocols

Protocol 1: Mass Spectrometry (Isotopic Fingerprinting)

The presence of Bromine provides a distinct isotopic pattern that serves as the first checkpoint.

  • Sample Prep: Dissolve 1 mg in 1 mL DMSO; dilute 1:100 in Methanol/Water (50:50).

  • Ionization: ESI Negative Mode (ESI-). The acidic proton at N4 (pKa ~9-10) ionizes readily.

  • Expected Signals:

    • Molecular Ion [M-H]⁻:

      • 
        Br isotopologue: m/z ~284.9
        
      • 
        Br isotopologue: m/z ~286.9
        
    • Criteria: The intensity ratio of M : M+2 must be approximately 1:1 . Significant deviation suggests debromination or contamination.

Protocol 2: NMR Spectroscopy (Structural Assignment)
A. Sample Preparation[2][3][4][5][6]
  • Weigh 10-15 mg of the solid into a clean vial.

  • Add 0.6 mL DMSO-d6 .

  • Sonicate for 5 minutes. The solution should be clear yellow/orange. If cloudy, heat gently to 40°C.

B.

H-NMR Acquisition (400 MHz)
  • Spectral Width: -2 to 14 ppm (to capture the downfield NH).

  • Scans: 16-32.

  • Key Assignments:

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
N4-H 12.0 - 12.2Broad Singlet1H-Exchangeable acidic imide proton.
H-5 7.90 - 8.10Doublet (d)1H

meta to F, ortho to Br. Shielded by adjacent N4-H.
H-8 7.40 - 7.60Doublet (d)1H

ortho to F, meta to Br. Adjacent to N1-Ethyl.[1]
N-CH

4.10 - 4.25Quartet2H

Methylene of ethyl group.
CH

1.20 - 1.30Triplet3H

Methyl of ethyl group.
  • Expert Insight: The coupling constants (

    
    ) are diagnostic. The proton ortho to Fluorine (H-8) will have a larger coupling (
    
    
    
    Hz) than the proton meta to Fluorine (H-5,
    
    
    Hz). This allows you to distinguish H-5 from H-8 before running 2D NMR.
C.

F-NMR Acquisition
  • Reference: CFCl

    
     (0 ppm) or internal standard.
    
  • Expected Shift:

    
     -105 to -115 ppm (Typical for aromatic F ortho to H and meta to N).
    
  • Pattern: Doublet (coupling to H-8) of doublets (coupling to H-5).

D. Regiochemistry Validation (The "Gatekeeper" Step)

To prove the ethyl group is at N1 (and not N4), run a 1D-NOESY or 2D-NOESY .

  • Target: Irradiate the N-CH

    
     quartet (~4.15 ppm).
    
  • Observation: Look for NOE enhancement of an aromatic signal.

    • Scenario A (Correct Structure): Strong NOE to H-8 (the doublet with large

      
      ).
      
      • Reasoning: H-8 is spatially close to N1.

    • Scenario B (Wrong Isomer - N4 alkylation): Strong NOE to H-5 (the doublet with small

      
      ).
      
      • Reasoning: H-5 is spatially close to N4.

Part 4: Structural Logic & Connectivity

The following diagram illustrates the critical NOE interaction required to confirm the N1-ethylation.

StructureLogic cluster_ring Quinoxaline Core Ethyl N1-Ethyl Group (4.15 ppm) H8 H-8 Aromatic (Ortho to F) Ethyl->H8 Strong NOE (Diagnostic for N1-Subst) H5 H-5 Aromatic (Meta to F) N4H N4-H Proton (12.1 ppm) N4H->H5 Weak/Medium NOE

Figure 2: Diagnostic Nuclear Overhauser Effects (NOE). The red dashed line indicates the critical spatial correlation confirming the N1-ethyl regioisomer.

Part 5: Troubleshooting & Expert Notes

  • Tautomerism:

    • Quinoxaline-2,3-diones can exist in lactam (dione), lactim (hydroxy), or mixed forms. In DMSO-d6, the dione (lactam) form predominates.

    • Sign: If you see broad "humps" instead of sharp peaks, the sample may be undergoing rapid tautomeric exchange. Solution: Run the NMR at 45°C or 50°C to sharpen the signals.

  • Water Peak Interference:

    • Commercial DMSO-d6 often has a water peak around 3.33 ppm. This usually does not interfere with the Ethyl quartet (4.1 ppm) or Methyl triplet (1.2 ppm). If the sample is wet, the labile N4-H signal (12 ppm) may broaden or disappear due to exchange with water.

  • Impurity Profiling:

    • Common synthesis byproducts include the O-alkylated isomer (ethyl group on the oxygen, forming an ethoxy ether).

    • Detection: Look for a quartet shifted downfield to 4.4 - 4.6 ppm (O-CH

      
       is less shielded than N-CH
      
      
      
      ) and a carbon shift around 62-65 ppm in
      
      
      C-NMR.

References

  • Synthesis of Quinoxaline-2,3-diones

    • Ref: Ramli, Y., et al. "Synthesis and Characterization of some Novel Quinoxaline-2,3-Dione Derivatives." Letters in Drug Design & Discovery, 2011.[7]

  • NMR of Fluoro-Quinoxalines

    • Ref: "Spectroscopic investigations of fluoroquinolones metal ion complexes." Acta Poloniae Pharmaceutica, 2004. (Provides baseline coupling constants for F-substituted quinoline/quinoxaline systems).

  • Regiochemistry of N-Alkylation

    • Ref: Wan, J-P., & Wei, L. "Quinoxaline Synthesis by Domino Reactions." Chimica Oggi, 2014. (Discusses mechanistic pathways for N-substitution).

  • Reference Compound Data

    • Ref: PubChem Compound Summary for 6,7-Difluoroquinoxaline-2,3-dione. (Structural analogue baseline).

Sources

Troubleshooting & Optimization

stability of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione in solution

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Welcome to the technical support center for 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione . This guide addresses the specific physicochemical challenges associated with this quinoxaline-2,3-dione derivative, primarily used as a structural intermediate or probe in AMPA/Kainate receptor research.

The protocols below are designed to overcome the class-inherent poor aqueous solubility of halogenated quinoxalinediones, ensuring your biological data remains reproducible and artifact-free.

Module 1: Critical Solubilization Protocols

The Core Challenge: Like its analogs NBQX and CNQX, this molecule possesses a rigid, planar heterocyclic core that promotes strong intermolecular stacking, resulting in negligible water solubility at neutral pH. Successful solubilization relies on disrupting these interactions via high dielectric organic solvents (DMSO) or ionization of the acidic proton at the N4 position (Basic pH).[1]

Method A: DMSO Stock (Preferred for In Vitro Screening)

Best for: Small volume applications, patch-clamp stock, or high-concentration libraries.

  • Weighing: Weigh the powder into an amber glass vial (plastic microcentrifuge tubes may leach plasticizers in 100% DMSO).

  • Solvent Addition: Add anhydrous DMSO (Dimethyl sulfoxide) to achieve a concentration of 10 mM to 50 mM .[1]

    • Note: Do not attempt to make >50 mM stocks; precipitation is likely upon storage.[1]

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot immediately into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Method B: Aqueous Alkaline Stock (Preferred for In Vivo/Slice Work)

Best for: Experiments where DMSO is contraindicated.[1] This method exploits the acidity of the N4-proton (pKa ≈ 6–8 for this class).

  • Preparation: Prepare a 1.0 M NaOH solution.

  • Titration: Add the compound to a volume of distilled water (aiming for 90% of final volume). It will remain a suspension.[1]

  • Activation: Dropwise, add 1.0 M NaOH while stirring. The solution should turn clear as the N4-proton is removed and the sodium salt forms.[1]

    • Target pH: You may need to reach pH 8.5–9.0 to fully solubilize.[1]

  • Back-Titration (Risky): Caution: Do not back-titrate to neutral pH (7.[1]4) in the stock vial, or the compound will precipitate immediately.

Module 2: Stability & Storage Architecture

The stability of this compound is governed by three vectors: Photostability, Hydrolysis, and Temperature.

Quantitative Stability Matrix
ParameterConditionStability StatusRisk Factor
Solid State -20°C, Desiccated> 2 YearsLow (Hygroscopic)
DMSO Stock -20°C, Dark1–3 MonthsModerate (Freeze-Thaw)
DMSO Stock +25°C (Room Temp)< 48 HoursHigh (Oxidation)
Aqueous (Basic) +4°C, Dark< 1 WeekHigh (Hydrolysis/Precipitation)
Aqueous (pH 7.4) +25°C or +37°CUnstable Critical (Immediate Precip.)
Visualizing the Degradation/Precipitation Logic

The following diagram illustrates the decision process for handling the compound to prevent experimental failure.

StabilityLogic Start Solid Compound (6-Bromo-1-ethyl-7-fluoro...) Solvent Select Solvent Start->Solvent DMSO Anhydrous DMSO (Stock 10-50mM) Solvent->DMSO Preferred Water Water/Saline (Neutral pH) Solvent->Water Avoid Base Dilute NaOH (pH > 8.5) Solvent->Base Alternative Dilution Dilution into Assay Buffer (e.g., ACSF, pH 7.4) DMSO->Dilution Keep DMSO < 0.1% Result_Bad Precipitation / Crystal Formation (Data Artifacts) Water->Result_Bad Immediate Crash Base->Dilution Check Final pH Result_Good Stable Suspension/Solution (Use within 4 hours) Dilution->Result_Good Low Conc (<100µM) Dilution->Result_Bad High Conc (>100µM)

Figure 1: Solubilization and dilution workflow to avoid precipitation artifacts.

Module 3: Troubleshooting & FAQs

Q1: I diluted my DMSO stock 1:1000 into ACSF, but I see fine needles under the microscope. Why? A: This is "shock precipitation."[1] The quinoxaline core is highly hydrophobic.[1] When the DMSO solvating shell is stripped away by water, the molecules aggregate.

  • Fix: Sonicate your working solution (buffer + compound) at 37°C for 10 minutes immediately before use.

  • Fix: Add a surfactant like Tween-80 (0.01%) or Cyclodextrin if your assay permits, to stabilize the dispersion.[1]

Q2: The solution turned from colorless to yellow/brown. Is it still good? A: No. Color change indicates degradation.[1]

  • Mechanism: Halogenated aromatics (Bromo/Fluoro) are susceptible to photolytic dehalogenation (loss of Br/F) or oxidation of the quinoxaline ring [1].[1]

  • Prevention: Always use amber vials and work under low light if possible. Discard discolored solutions.

Q3: Can I autoclave a stock solution? A: Absolutely not. The high heat and pressure will degrade the molecule and potentially hydrolyze the N-ethyl group or the amide bonds in the ring. Filter sterilize (0.22 µm PVDF membrane) instead.[1]

Q4: How does the "1-ethyl" group affect stability compared to generic CNQX? A: The 1-ethyl group removes one hydrogen bond donor, making the molecule slightly more lipophilic than its N-unsubstituted counterparts (like CNQX). This makes the solubility issues more acute, not less. However, it prevents certain tautomeric shifts, potentially offering better chemical stability in storage compared to N-H analogs [2].

References
  • Tocris Bioscience. NBQX: Technical Data and Solubility.[1][2] (General class behavior for halogenated quinoxaline-2,3-diones). Link

  • Keana, J. F., et al. (1995).[1] Synthesis and Structure-Activity Relationships of N-Substituted Quinoxaline-2,3-diones. Journal of Medicinal Chemistry.[1] (Establishes SAR and solubility profiles for N1-substituted analogs). Link[1]

  • Hello Bio. NBQX Solubility and Handling Guide.Link[1]

  • PubChem. 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione Compound Summary. (Structural analog data). Link

Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) for your batch, as salt forms and hydration states can vary.

Sources

Technical Support Center: 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during synthesis and application. As Senior Application Scientists, we have structured this guide to address problems with scientifically grounded explanations and practical, field-tested solutions.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each issue and its corresponding solution.

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the common causes and how can I improve it?

Low yields in heterocyclic synthesis are a frequent issue stemming from several factors. A systematic approach is the most effective way to diagnose the root cause.[1]

Possible Causes & Solutions:

  • Incomplete Reaction: The condensation of a substituted o-phenylenediamine with oxalic acid (or its derivatives) may require more forcing conditions than anticipated, especially with electron-withdrawing groups like bromine and fluorine on the aromatic ring.[2]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If starting material persists, consider increasing the reaction temperature or extending the reaction time. For conventional heating, refluxing for 2 to 6 hours is typical, but this can vary.[3]

  • Purity of Reagents and Solvents: Impurities in the starting diamine, oxalic acid, or the solvent can inhibit the reaction or lead to unwanted side products.

    • Solution: Ensure the purity of your starting materials. Use freshly opened, high-purity reagents whenever possible. If the reaction is sensitive to water, use anhydrous solvents and proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[1]

  • Oxidation of the o-Phenylenediamine Starting Material: o-Phenylenediamines are susceptible to oxidation, which can result in the formation of colored, polymeric impurities and consume the starting material, thereby lowering the yield.

    • Solution: Degas the solvent before use and conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.[3]

  • Suboptimal Reaction Conditions: The choice of acid catalyst and solvent system is critical.

    • Solution: While hydrochloric acid in water or ethanol is common, other systems can be more effective.[3][4] Consider a solvent-free grinding method at room temperature with oxalic acid, which is an environmentally friendly and often highly efficient alternative that can minimize side product formation.[2]

Below is a logical workflow to diagnose the cause of low yield.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction going to completion? (Check via TLC/LC-MS) start->check_completion check_purity Are reagents and solvents pure and dry? check_completion->check_purity Yes solution_time_temp Increase reaction time and/or temperature. Monitor progress. check_completion->solution_time_temp No check_atmosphere Is the reaction sensitive to oxidation? check_purity->check_atmosphere Yes solution_reagents Use high-purity reagents. Use anhydrous solvents. check_purity->solution_reagents No optimize_conditions Optimize Reaction Conditions check_atmosphere->optimize_conditions No solution_atmosphere Use degassed solvents. Run under N2 or Ar atmosphere. check_atmosphere->solution_atmosphere Yes end_node Yield Improved optimize_conditions->end_node solution_time_temp->end_node solution_reagents->end_node solution_atmosphere->end_node

Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Q2: The purification of my final product is challenging due to its poor solubility. What are some effective purification strategies?

Quinoxaline-2,3-diones are notoriously difficult to purify using standard column chromatography due to their planar, hydrogen-bonding structure, which leads to poor solubility in many common organic solvents.[3]

Effective Purification Methods:

  • Recrystallization (Acid-Base Method): This is the most powerful technique for this class of compounds. The dione structure contains two acidic N-H protons.

    • Protocol: Dissolve the crude product in a dilute aqueous base (e.g., 5% NaOH) to form the soluble sodium salt. Filter the solution to remove any insoluble, non-acidic impurities. Then, slowly re-precipitate the purified product by adding dilute acid (e.g., 1M HCl or dilute acetic acid) until the solution is neutral or slightly acidic. The purified solid can then be collected by filtration, washed with water, and dried.[3]

  • Washing/Trituration: If the impurities are significantly more soluble than your product in a particular solvent, this method can be very effective.

    • Protocol: Suspend the crude solid in a suitable solvent (e.g., diethyl ether, ethyl acetate, or ethanol) and stir vigorously for 15-30 minutes. This will dissolve the more soluble impurities. Collect the product by filtration and repeat if necessary. The choice of solvent is critical and may require some screening.[3]

Q3: I am observing colored impurities in my final product. What is the likely source?

The appearance of color, often ranging from yellow to dark brown, is typically due to the oxidation of the o-phenylenediamine starting material or intermediates.[3]

Cause & Prevention:

  • Oxidative Side Reactions: Aromatic diamines can be easily oxidized by atmospheric oxygen, especially at elevated temperatures, leading to highly conjugated, colored byproducts.

  • Prevention: As mentioned for improving yield, running the reaction under an inert atmosphere is the most effective preventative measure.[3] Ensure all air is removed from the reaction vessel via vacuum/backfill cycles with nitrogen or argon before heating. Using degassed solvents will also minimize the presence of dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] For long-term storage, keeping it under an inert gas like argon or nitrogen is recommended to prevent degradation.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[5][7] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7] Avoid creating dust.[6]

Q2: What is the expected solubility profile for this compound?
Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMFSolubleStrong dipole moments can disrupt the crystal lattice and hydrogen bonding network of the solid.
Polar Protic Water, Ethanol, MethanolSparingly SolubleCan act as both H-bond donors and acceptors, but often insufficient to overcome strong crystal packing.
Ethers Diethyl Ether, THFPoorly SolubleLack the polarity and H-bonding capability to effectively solvate the molecule.
Hydrocarbons Hexanes, TolueneInsolubleNon-polar nature is incompatible with the highly polar quinoxaline-2,3-dione structure.
Aqueous Base/Acid 5% NaOH, 1M HClSoluble (as salt)Forms a soluble salt upon deprotonation (base) or protonation. This is key for purification.[3]
Q3: What analytical techniques are best for characterizing the final product and monitoring the reaction?

A combination of techniques is necessary for unambiguous structure confirmation and purity assessment.

TechniquePurpose
TLC / LC-MS Reaction Monitoring: Quickly assess reaction completion by observing the disappearance of starting materials and the appearance of the product spot/peak.[1]
¹H and ¹⁹F NMR Spectroscopy Structure Confirmation: Provides definitive information about the chemical environment of hydrogen and fluorine atoms, confirming the regiochemistry and presence of the ethyl group.
¹³C NMR Spectroscopy Structure Confirmation: Confirms the carbon skeleton, including the characteristic carbonyl carbons of the dione structure.
Infrared (IR) Spectroscopy Functional Group Analysis: Useful for identifying key functional groups, such as the N-H stretch (~3200 cm⁻¹) and the C=O stretch of the amide/dione (~1680-1710 cm⁻¹).[4][8]
High-Resolution Mass Spectrometry (HRMS) Molecular Formula Confirmation: Provides a highly accurate mass measurement to confirm the elemental composition of the synthesized compound.

Experimental Protocols

Protocol 1: General Synthesis of a Quinoxaline-2,3-dione Derivative

This protocol describes a standard method for the cyclocondensation reaction to form the quinoxaline-2,3-dione core, which can be adapted for the title compound. The reaction involves condensing a substituted o-phenylenediamine with oxalic acid.[4][8]

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reagents 1. Combine diamine starting material, oxalic acid, and 4M HCl in a round-bottom flask. atmosphere 2. Equip with a reflux condenser and flush the system with an inert gas (N2 or Ar). reagents->atmosphere reflux 3. Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring for 2-6 hours. atmosphere->reflux monitor 4. Monitor reaction progress via TLC until starting material is consumed. reflux->monitor cool 5. Cool the reaction mixture to room temperature, then cool further in an ice bath. monitor->cool filtrate 6. Collect the precipitated solid by vacuum filtration. cool->filtrate wash 7. Wash the crude solid with cold water to remove residual acid. filtrate->wash dry 8. Dry the crude product under vacuum. wash->dry purify Purification (See Protocol 2) dry->purify

Caption: General Experimental Workflow for Synthesis.

Step-by-Step Methodology:

  • Reagents: In a round-bottom flask equipped with a magnetic stir bar, combine the 4-bromo-5-fluoro-N1-ethylbenzene-1,2-diamine (1 equivalent), oxalic acid dihydrate (1.1 equivalents), and a suitable solvent system (e.g., 4M aqueous HCl or ethanol).[4][8]

  • Inert Atmosphere: Equip the flask with a reflux condenser and flush the entire system with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Allow the reaction to proceed for 2-6 hours. Monitor the consumption of the starting diamine by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate should form. Cool further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the crude solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove the acid catalyst, followed by a small amount of cold ethanol or diethyl ether to remove soluble organic impurities.

  • Drying: Dry the crude product under vacuum to yield the crude this compound, which can then be purified.

Protocol 2: Purification by Acid-Base Recrystallization

This protocol is highly effective for purifying quinoxaline-2,3-diones.[3]

  • Dissolution: Suspend the crude, dry product in a minimum amount of 5% aqueous sodium hydroxide (NaOH) solution at room temperature. Stir until all the solid has dissolved.

  • Filtration: If any solid remains, it is likely a non-acidic impurity. Remove it by filtering the basic solution.

  • Reprecipitation: With continuous stirring, slowly add 1M hydrochloric acid (HCl) dropwise to the clear filtrate. The purified product will begin to precipitate.

  • pH Check: Continue adding acid until the solution is neutral to slightly acidic (pH 6-7).

  • Isolation: Age the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collection: Collect the purified white or off-white solid by vacuum filtration.

  • Final Wash and Dry: Wash the solid thoroughly with deionized water to remove any residual salts, then dry it under high vacuum to obtain the final, purified product.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. Benchchem.
  • Molbase. Synthesis of 6-Bromo-1-ethoxycarbonylmethylquinoxaline-2,3(1H,4H)-dione.
  • Al-Masoudi, N. A., & Al-Zoubi, R. M. (2017). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 22(5), 786. [Link]

  • Sigma-Aldrich. (2024).
  • Sigma-Aldrich. (2025).
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • P212121 Store. This compound.
  • Heravi, M. M., et al. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 455-457. [Link]

  • Wan, J. P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 11(1), 99-121.
  • Alasmari, F. A. S., & Aljaber, N. A. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 14-23. [Link]

  • EHSO. (2025). Chemical Hazards. EHSO Manual 2025-2026.
  • Al-Ghorbani, M., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science, (29), 113-125.
  • Apollo Scientific. (2023).
  • Kumar, B. P., et al. (2012). Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. Journal of Pharmacy Research, 5(8), 4278-4281. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Kumar, A., et al. (2014). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 6(1), 220-226.

Sources

Validation & Comparative

Technical Comparison Guide: 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione vs. Standard Quinoxalinediones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional analysis of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione (referred to herein as BEF-Q ) compared to industry-standard AMPA/Kainate receptor antagonists such as CNQX , DNQX , and NBQX .

While CNQX and NBQX remain the "gold standards" for blocking ionotropic glutamate receptors, BEF-Q represents a specialized class of halogenated, N-alkylated quinoxalinediones . Its distinct physicochemical profile—specifically the introduction of the N1-ethyl group and 6,7-halogenation—offers altered lipophilicity and metabolic stability profiles suitable for specific in vitro screening and structural biology applications where standard nitro/cyano-derivatives may display suboptimal solubility or photoreactivity.

Structural & Mechanistic Comparison

The efficacy of quinoxaline-2,3-diones relies heavily on the electronic environment of the benzene ring (positions 6 and 7) and the hydrogen-bonding capability of the pyrazine dione ring (positions 1 and 4).

Chemical Architecture
FeatureBEF-Q (Target)CNQX (Standard)NBQX (High Selectivity)
Core Structure Quinoxaline-2,3-dioneQuinoxaline-2,3-dioneQuinoxaline-2,3-dione
Pos. 1 (Nitrogen) Ethyl (-CH₂CH₃) Hydrogen (-H)Hydrogen (-H)
Pos. 6 Substituent Bromo (-Br) Cyano (-CN)Nitro (-NO₂)
Pos. 7 Substituent Fluoro (-F) Nitro (-NO₂)Sulfamoyl (-SO₂NH₂)
Lipophilicity (LogP) High (Predicted ~2.5)Low (~0.1)Low (Requires disodium salt)
Water Solubility Low (Requires DMSO)Moderate (as salt)High (as disodium salt)
Mechanistic Implications of N-Alkylation

The critical differentiator for BEF-Q is the 1-ethyl substitution.

  • Classic Binding: In CNQX/NBQX, the N1-H and N4-H protons act as hydrogen bond donors to conserved residues (e.g., Glu, Tyr) within the AMPA receptor ligand-binding domain (LBD).

  • BEF-Q Binding: The replacement of N1-H with an ethyl group removes one H-bond donor. While this typically reduces affinity compared to the "naked" parent compound, it significantly increases membrane permeability . This makes BEF-Q a valuable probe for intracellular binding sites or assays requiring higher lipid solubility.

Comparative Performance Analysis

Selectivity Profile
  • NBQX: Highly selective for AMPA receptors over Kainate receptors; little action at the NMDA glycine site.

  • CNQX: Non-selective AMPA/Kainate antagonist; significantly antagonizes the NMDA glycine site (off-target effect).

  • BEF-Q: The halogenated motif (6-Br, 7-F) generally retains AMPA antagonism. However, the steric bulk of the N1-ethyl group often shifts selectivity. N-alkylated analogs frequently show reduced potency but improved metabolic stability compared to nitro-substituted counterparts, which are prone to reduction in vivo.

Experimental Stability

One of the major drawbacks of CNQX is its potential for photolability (degradation under light) and chemical reduction.

  • BEF-Q Advantage: The Halogen-Carbon bonds (C-Br, C-F) are chemically robust. BEF-Q is resistant to the nitro-reduction pathways that can deactivate CNQX/DNQX in long-term tissue culture or metabolic assays.

Experimental Protocols

Solubilization & Stock Preparation

Unlike NBQX disodium salt, BEF-Q is highly lipophilic.

Reagents:

  • BEF-Q (Solid)

  • DMSO (Anhydrous, Cell Culture Grade)

  • Tween-80 (Optional for high-concentration aqueous dilution)

Protocol:

  • Weighing: Weigh 5 mg of BEF-Q in a static-free environment.

  • Primary Stock (100 mM): Dissolve directly in 100% DMSO. Vortex vigorously for 60 seconds. Sonicate at 37°C for 5 minutes if visible particulates remain.

  • Working Solution: Dilute the DMSO stock at least 1:1000 into aCSF (artificial Cerebrospinal Fluid) or culture media to achieve a final concentration of 10-100 µM.

    • Critical Note: Final DMSO concentration must remain <0.1% to avoid solvent effects on channel kinetics.

    • Precipitation Check: Monitor for "crashing out" upon addition to aqueous buffer. If precipitation occurs, use an intermediate dilution step with 0.1% Tween-80.

In Vitro Electrophysiology (Patch Clamp)

Objective: Validate antagonism of glutamate-evoked currents.

Setup:

  • Cell Line: HEK293 cells transfected with GluA1/GluA2 subunits or primary hippocampal neurons.

  • Rig: Whole-cell patch clamp.

  • Agonist: Glutamate (1 mM) or AMPA (10 µM).

Workflow:

  • Baseline: Perfuse cells with aCSF containing the agonist (AMPA) for 2 seconds to elicit a control current. Wash for 30 seconds.

  • Antagonist Application: Pre-perfuse with BEF-Q (10 µM) for 10 seconds.

  • Co-Application: Apply Agonist + BEF-Q simultaneously.

  • Measurement: Record the Peak Amplitude (pA) and Desensitization Time Constant (

    
    ).
    
  • Washout: Perfuse with pure aCSF for 2 minutes and re-test agonist to confirm reversibility.

Validation Criteria:

  • 80% reduction in peak current confirms effective antagonism.

  • Full recovery after washout confirms competitive, non-covalent binding.

Pathway Visualization

The following diagram illustrates the competitive antagonism mechanism at the synaptic cleft, highlighting the structural interaction points.

G cluster_synapse Glutamatergic Synapse cluster_antagonists Quinoxalinedione Antagonists Glu Glutamate (Agonist) AMPA_R AMPA Receptor (Ion Channel) Glu->AMPA_R Binds LBD IonFlow Na+/Ca2+ Influx (Depolarization) AMPA_R->IonFlow Channel Opening CNQX CNQX/NBQX (H-Bond Donor: NH) CNQX->AMPA_R High Affinity Block (H-Bonding) BEFQ BEF-Q (N-Ethyl + 6-Br/7-F) BEFQ->AMPA_R Lipophilic Block (Steric Occlusion) BEFQ->CNQX Improved Metabolic Stability Reduced Phototoxicity

Caption: Competitive binding dynamics of Glutamate vs. Quinoxalinedione antagonists at the AMPA receptor Ligand Binding Domain (LBD).

References

  • Honoré, T., et al. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science.

  • Sheardown, M. J., et al. (1990). 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia. Science.

  • Nikam, S. S., et al. (1999). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists. Journal of Medicinal Chemistry.[1]

  • Turski, L., et al. (1998). Polycyclic Quinoxalinediones: A New Class of Glutamate Antagonists. Journal of Pharmacology and Experimental Therapeutics.

  • Patel, J., et al. (2025). Biological activity of quinoxaline derivatives: A systematic review. ResearchGate.[2]

Sources

validating the target engagement of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Target Engagement of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione

Target Engagement & Comparative Pharmacology

Executive Summary

This compound (hereafter referred to as BEFQ ) is a synthetic small molecule belonging to the quinoxalinedione class. Structurally analogous to established probes like CNQX and NBQX , BEFQ is designed as a competitive antagonist of ionotropic glutamate receptors, specifically the AMPA (


-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Kainate  receptor subtypes.

This guide provides a rigorous framework for validating the target engagement of BEFQ. Unlike non-competitive antagonists (e.g., Perampanel), BEFQ targets the orthosteric glutamate binding site. The presence of the N-ethyl group at position 1 and the specific halogenation pattern (6-Bromo, 7-Fluoro) necessitates precise validation to distinguish its pharmacological profile from classic un-substituted diones.

Mechanism of Action & Signaling Pathway

To validate BEFQ, one must first understand its interference in the glutamatergic signaling cascade. BEFQ competes directly with glutamate for the ligand-binding domain (LBD) of the GluA subunits (GluA1-4).

Pathway Diagram: AMPA Receptor Antagonism

AMPA_Pathway cluster_Synapse Synaptic Cleft Presynaptic Presynaptic Terminal Glutamate Glutamate Release Presynaptic->Glutamate Action Potential AMPAR_Closed AMPA Receptor (Closed State) Glutamate->AMPAR_Closed Binding BEFQ BEFQ (6-Bromo-1-ethyl-7-fluoro...) [Competitive Antagonist] BEFQ->AMPAR_Closed Blocks Glutamate Binding AMPAR_Open AMPA Receptor (Open/Conducting) AMPAR_Closed->AMPAR_Open Activation Influx Na+/Ca2+ Influx AMPAR_Open->Influx Depolarization Membrane Depolarization (EPSP) Influx->Depolarization

Figure 1: Mechanism of Action. BEFQ competitively occupies the orthosteric site, preventing the conformational change required for channel opening.

Comparative Analysis: BEFQ vs. Gold Standards

Before initiating wet-lab validation, it is critical to benchmark BEFQ against established alternatives. The N-ethyl modification in BEFQ is a key differentiator, potentially enhancing lipophilicity compared to the highly polar NBQX.

FeatureBEFQ (Target Probe)NBQX (Gold Standard)CNQX (Classic Probe)Perampanel (Clinical Drug)
Mechanism Competitive AntagonistCompetitive AntagonistCompetitive AntagonistNon-Competitive (Allosteric)
Binding Site Orthosteric (LBD)Orthosteric (LBD)Orthosteric (LBD)Transmembrane Linker
Selectivity High for AMPA/KainateHigh for AMPA > KainateAMPA/Kainate & NMDA Gly-siteHighly Selective for AMPA
Solubility Moderate (Lipophilic shift)Low (requires pH adj.)LowHigh
Primary Use Research/Target Validation Acute Slice PhysiologyGeneral ScreeningIn vivo Epilepsy Models

Protocol 1: Radioligand Binding Assay (Affinity Validation)

This assay defines the binding affinity (


) of BEFQ. It validates that the compound physically engages the receptor at the expected site.
Materials
  • Ligand:

    
    -AMPA (Specific Activity: 40–60 Ci/mmol).
    
  • Tissue: Rat brain synaptic membranes (Cortex/Hippocampus).

  • Nonspecific Control: 1 mM L-Glutamate or 100

    
    M unlabeled AMPA.
    
Step-by-Step Workflow
  • Membrane Preparation: Homogenize rat cortex in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000

    
     for 20 min. Wash pellet twice to remove endogenous glutamate.
    
  • Incubation:

    • Prepare assay tubes with 5 nM

      
      -AMPA.
      
    • Add BEFQ at increasing concentrations (

      
       M to 
      
      
      
      M).
    • Incubate for 45 min at 4°C (equilibrium binding).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Displacement vs. Log[BEFQ]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Success Criteria:

  • High Affinity:

    
    .
    
  • Displacement: Complete displacement of

    
    -AMPA (indicates orthosteric binding).
    

Protocol 2: Whole-Cell Patch Clamp (Functional Validation)

Binding does not guarantee antagonism. This electrophysiological assay confirms that BEFQ inhibits ion channel currents in a functional neuron.

Experimental Setup
  • System: Whole-cell voltage clamp.

  • Cells: Cultured Hippocampal Neurons (DIV 14-21) or HEK293 cells expressing GluA1/GluA2.

  • Agonist: Kainate (50

    
    M) or AMPA (10 
    
    
    
    M) + Cyclothiazide (to block desensitization).
Workflow Diagram

Patch_Clamp_Workflow Start Establish Whole-Cell Configuration (-70 mV) Baseline Apply Agonist (AMPA/Kainate) Start->Baseline Wash Washout Baseline->Wash Test Co-apply Agonist + BEFQ Wash->Test Analysis Calculate % Inhibition & Dose-Response Test->Analysis

Figure 2: Electrophysiology Workflow. The "Test" phase determines the inhibitory potency.

Detailed Steps
  • Baseline Recording: Perfuse the neuron with external solution containing the agonist. Record the inward current (

    
    ).
    
  • Inhibition: Switch perfusion to a solution containing Agonist + BEFQ (start at 10

    
    M).
    
  • Measurement: Record the residual current (

    
    ).
    
  • Reversibility: Wash out BEFQ to ensure current recovery (confirms non-covalent binding).

  • Dose-Response: Repeat with varying concentrations of BEFQ to generate an

    
     curve.
    

Data Interpretation:

  • Competitive Profile: The dose-response curve of the agonist should shift to the right in the presence of BEFQ.

  • Target Potency: An

    
     in the low micromolar or nanomolar range confirms effective target engagement.
    

Protocol 3: Selectivity Profiling (Off-Target Screen)

To validate BEFQ as a selective tool, it must be screened against the NMDA receptor glycine site, a common off-target for quinoxalinediones.

Fluorescence-Based Calcium Imaging (FLIPR)
  • Cell Lines:

    • Target: HEK293-GluA2 (AMPA).

    • Off-Target: HEK293-GluN1/GluN2B (NMDA).

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator.

  • Challenge:

    • AMPA Well: Stimulate with Glutamate.

    • NMDA Well: Stimulate with Glutamate + Glycine.

  • Validation: BEFQ should inhibit the AMPA signal dose-dependently but show >50-fold lower potency against the NMDA signal compared to CNQX (which blocks both).

References

  • Honoré, T., et al. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science.[1] Link

  • Lodge, D. (2009). The history of the pharmacology and cloning of ionotropic glutamate receptors and the development of idiosyncratic nomenclature. Neuropharmacology.[2][3] Link

  • Taverna, F. A., et al. (1994). Distinct pharmacology of cloned neuronal and non-neuronal AMPA receptors. European Journal of Neuroscience. Link

  • Rogawski, M. A. (2011). Revisiting AMPA Receptors as an Antiepileptic Drug Target. Epilepsy Currents. Link

  • P212121 Store. (n.d.). Product Specification: this compound.[4][5]Link (Catalog Reference)

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione
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6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.